![molecular formula C12H17NO2 B1278151 [3-(Morpholinomethyl)phenyl]methanol CAS No. 91271-64-6](/img/structure/B1278151.png)

[3-(Morpholinomethyl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

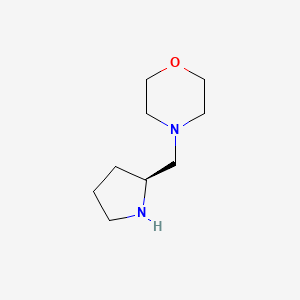

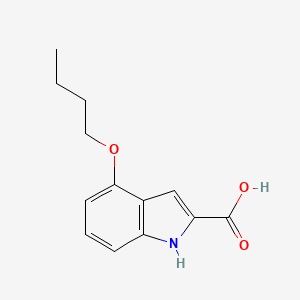

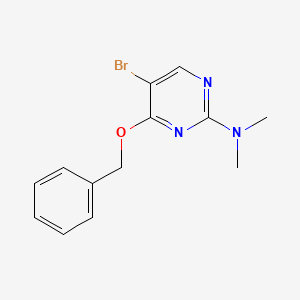

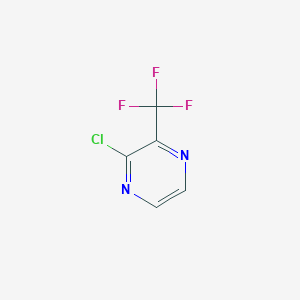

“[3-(Morpholinomethyl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO2 . It has an average mass of 207.269 Da and a mono-isotopic mass of 207.125931 Da .

Synthesis Analysis

The synthesis of “[3-(Morpholinomethyl)phenyl]methanol” and its derivatives has been reported in the literature . For instance, a study reports the synthesis and in vitro biological assessment of two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans as potential anticancer agents . Another review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of “[3-(Morpholinomethyl)phenyl]methanol” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider and PubChem .科学的研究の応用

1. Methanol in Energy and Fuel Applications

Methanol, often derived from hydrogen and carbon monoxide, serves as a foundational chemical in various energy applications. It's a clean-burning fuel that reduces emissions when used in internal combustion engines. Methanol's potential as a peaking fuel in coal gasification combined cycle power stations, specifically in integrated gasification combined cycle (IGCC) setups, has been noted. This application leverages methanol produced from CO-rich gas during low power demand periods and utilizes it as auxiliary fuel in combined-cycle gas turbines during peak power demand periods (Cybulski, 1994).

2. Methanol in Hydrogen Production

Hydrogen, a clean and efficient energy carrier, can be produced from methanol through various reforming processes. These include steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of novel reactor technologies and catalysts, such as copper-based catalysts with enhanced activity and selectivity towards CO2, is crucial for efficient hydrogen production from methanol. These innovations aim to overcome challenges like catalyst deactivation and low stability (García et al., 2021).

3. Methanol as a Chemical Marker in Power Transformers

Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil can indicate the degradation of insulating paper, aiding in the maintenance and longevity of these critical components in electrical power systems (Jalbert et al., 2019).

4. Methanol in Chemical Synthesis and Industry

Methanol serves as a key intermediate in various chemical synthesis processes. For instance, it's involved in the synthesis of dimethyl ether (DME), a clean fuel and valuable chemical. The dehydration of methanol to produce DME is facilitated by various catalysts, highlighting methanol's role in bridging renewable resources with chemical production (Bateni & Able, 2018).

Safety And Hazards

“[3-(Morpholinomethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,14H,4-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSCOCJCNMSXOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428142 |

Source

|

| Record name | [3-(morpholinomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Morpholinomethyl)phenyl]methanol | |

CAS RN |

91271-64-6 |

Source

|

| Record name | [3-(morpholinomethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。